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NADP-dependent malic enzyme (224-232) -

NADP-dependent malic enzyme (224-232)

Catalog Number: EVT-243850
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Molecular Weight:
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Product Introduction

Description
NADP-dependent malic enzyme
Overview

NADP-dependent malic enzyme is an important enzyme that catalyzes the oxidative decarboxylation of L-malate to produce pyruvate, carbon dioxide, and nicotinamide adenine dinucleotide phosphate. This enzyme plays a crucial role in various metabolic pathways, including those involved in photosynthesis and respiration in plants. The enzyme is classified into different isoforms based on its localization and function, primarily found in the cytosol and plastids of plant cells.

Source

NADP-dependent malic enzymes are widely distributed across various organisms, including plants, bacteria, and some fungi. In plants such as Arabidopsis thaliana and Nicotiana tabacum, multiple isoforms have been identified, each exhibiting distinct expression patterns and biochemical properties. For instance, Arabidopsis thaliana possesses four isoforms: NADP-ME1, NADP-ME2, NADP-ME3 (cytosolic), and NADP-ME4 (plastidic) . These enzymes are integral to cellular metabolism, particularly in the context of stress responses and energy production.

Classification

NADP-dependent malic enzymes can be classified into four groups based on their origin:

  • Group I: Cytosolic isoforms from dicots.
  • Group II: Plastidic isoforms from dicots.
  • Group III: Isoforms from monocots.
  • Group IV: Isoforms found in both monocots and dicots .

The primary isoforms of interest include:

  • NADP-ME1: Primarily expressed during seed development.
  • NADP-ME2: Constitutively expressed and responsible for a significant portion of NADP-dependent malic enzyme activity in mature tissues.
  • NADP-ME3: Exhibits high substrate affinity but low expression levels.
  • NADP-ME4: Localized to plastids and plays a role in photosynthesis .
Synthesis Analysis

The synthesis of NADP-dependent malic enzymes involves transcriptional regulation that varies with developmental stages and environmental conditions. For example, the expression of NADP-ME1 is significantly induced under stress conditions such as high salinity or abscisic acid treatment .

Technical details regarding the synthesis include:

  • Gene Cloning: Techniques such as polymerase chain reaction (PCR) are employed to amplify the gene sequences encoding these enzymes.
  • Recombinant Protein Expression: The enzymes can be expressed in Escherichia coli for purification and characterization .
  • Enzyme Activity Assays: These assays are used to determine the kinetic properties of the recombinant proteins, providing insights into their catalytic efficiency .
Molecular Structure Analysis

The molecular structure of NADP-dependent malic enzymes typically consists of multiple subunits that form oligomeric structures. For instance:

  • Cytosolic Isoforms: Often exist as hexamers or octamers.
  • Plastidic Isoform (NADP-ME4): Exists in equilibrium between dimers and tetramers .

Data from crystallography studies indicate that these enzymes possess conserved motifs essential for their catalytic function, including binding sites for substrates like malate and cofactors like NADP+.

Chemical Reactions Analysis

The primary reaction catalyzed by NADP-dependent malic enzyme can be summarized as follows:

L malate+NADP+pyruvate+CO2+NADPH\text{L malate}+\text{NADP}^+\rightarrow \text{pyruvate}+\text{CO}_2+\text{NADPH}

This reaction is crucial for generating reducing power (NADPH) necessary for biosynthetic processes, including fatty acid synthesis .

Technical details regarding the reaction include:

  • Kinetic Parameters: Different isoforms exhibit varying affinities for substrates; for instance, NADP-ME3 has a higher affinity for NADP+ compared to other isoforms .
  • Enzyme Regulation: The activity of these enzymes can be influenced by various metabolic effectors and environmental factors.
Mechanism of Action

The mechanism by which NADP-dependent malic enzymes operate involves several steps:

  1. Substrate Binding: The enzyme binds L-malate and NADP+ at its active site.
  2. Decarboxylation Reaction: The enzyme facilitates the removal of a carboxyl group from L-malate, resulting in the formation of pyruvate.
  3. Reduction Reaction: Concurrently, NADP+ is reduced to NADPH during this process.

Data suggest that the structural conformation of the enzyme plays a critical role in facilitating these reactions efficiently .

Physical and Chemical Properties Analysis

Key physical and chemical properties of NADP-dependent malic enzymes include:

  • Molecular Weight: Varies among different isoforms; typically around 60–70 kDa for cytosolic forms.
  • Optimal pH: Generally operates optimally at a neutral pH range (around 7.5).
  • Temperature Stability: Enzyme activity may vary with temperature; optimal conditions are often determined experimentally.

Relevant data indicate that environmental factors such as temperature and pH can significantly affect enzyme stability and activity .

Applications

NADP-dependent malic enzymes have several scientific applications:

  • Metabolic Engineering: These enzymes are targeted for enhancing lipid biosynthesis in microorganisms, which has implications for biofuel production.
  • Stress Response Studies: Understanding how these enzymes respond to abiotic stress can help develop crops with better resilience to environmental challenges.
  • Biotechnological Applications: They can be utilized in various biotechnological processes where NADPH generation is required, such as in synthetic biology applications aimed at producing valuable metabolites .

Properties

Product Name

NADP-dependent malic enzyme (224-232)

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